Secnidazole-d4

Bioanalysis LC-MS/MS Isotopic Purity

Secnidazole-d4 is the preferred stable isotope-labeled internal standard for LC-MS/MS quantitation of secnidazole. Its +4 Da mass shift ensures distinct MS detection, while near-identical physicochemical properties to the native analyte guarantee co-elution and proportional correction of matrix effects—ion suppression/enhancement and extraction variability. This correction is critical for meeting FDA/EMA bioanalytical method validation criteria (±15% accuracy, ≤15% CV). With >98% purity, it supports robust ANDA/NDA submissions, bioequivalence studies, and clinical PK profiling. Choose Secnidazole-d4 for regulatory-compliant, reproducible bioanalytical data.

Molecular Formula C7H11N3O3
Molecular Weight 189.21 g/mol
Cat. No. B15562720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSecnidazole-d4
Molecular FormulaC7H11N3O3
Molecular Weight189.21 g/mol
Structural Identifiers
InChIInChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3/i2D3,3D
InChIKeyKPQZUUQMTUIKBP-ZUFBVOMKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Secnidazole-d4: Certified Deuterated Internal Standard for LC-MS/MS Quantification of Secnidazole in Bioanalytical Workflows


Secnidazole-d4 is a stable isotope-labeled analog of secnidazole, a 5-nitroimidazole antimicrobial agent. As a deuterated internal standard (IS), it is primarily utilized to improve accuracy and precision in the quantitative bioanalysis of secnidazole via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Unlike unlabeled secnidazole, which is a chiral compound typically administered as a racemic mixture [1], Secnidazole-d4 provides a mass shift of +4 Da (molecular weight 189.21 g/mol vs. 185.20 g/mol for unlabeled secnidazole) [2], enabling distinct MS detection and minimizing signal crosstalk.

Why Secnidazole-d4 Cannot Be Replaced by Unlabeled Secnidazole or Other 5-Nitroimidazole Analogs in Quantitative LC-MS/MS


Quantitative LC-MS/MS analysis of secnidazole in complex biological matrices is susceptible to significant analytical variability due to ion suppression/enhancement effects and inconsistent extraction recovery [1]. While unlabeled secnidazole serves as the analyte, it cannot function as an internal standard within the same analytical run. Furthermore, using a structural analog such as S-(-)-ornidazole [2] introduces differential ionization efficiency and chromatographic behavior, failing to adequately compensate for matrix effects [3]. Secnidazole-d4, as a stable isotope-labeled (SIL) internal standard, exhibits near-identical physicochemical properties to the native analyte, ensuring co-elution and proportional correction of matrix-induced variations, which is essential for meeting regulatory bioanalytical method validation guidelines (e.g., FDA, EMA) [4].

Secnidazole-d4: Quantitative Differentiation Evidence for Procurement and Method Selection


Superior Isotopic Purity and Chemical Purity Profile of Secnidazole-d4 Over Secnidazole-d6

Secnidazole-d4 demonstrates a higher specified chemical purity (>98% by HPLC) compared to the commonly available Secnidazole-d6 internal standard, which is often supplied at ≥95% purity . This higher purity minimizes the presence of non-deuterated secnidazole or other impurities that could contribute to isotopic crosstalk in the MS detector, thereby reducing background noise and improving the lower limit of quantification (LLOQ).

Bioanalysis LC-MS/MS Isotopic Purity

Optimal Mass Shift of +4 Da Reduces Isotopic Interference Compared to Larger Deuterium Labels

Secnidazole-d4 provides a +4 Da mass shift from the native analyte (m/z 186→190 for the protonated molecule) [1]. This specific mass increment is sufficient to avoid overlap with the natural abundance M+1 and M+2 isotope peaks of secnidazole, which is a primary source of isotopic crosstalk [2]. In contrast, Secnidazole-d6 provides a +6 Da shift, which may unnecessarily increase the potential for differential retention time behavior due to the stronger deuterium isotope effect observed with a greater number of exchanged hydrogens [3].

Mass Spectrometry Isotope Effect Internal Standard

Minimized H/D Exchange Risk in Protic Solvents Ensures Consistent Quantification

Secnidazole-d4 is labeled at non-exchangeable positions, which prevents hydrogen-deuterium (H/D) back-exchange during sample preparation and analysis in protic solvents (e.g., aqueous mobile phases) . This contrasts with labeling at labile sites (e.g., hydroxyl or amine protons), which can lead to variable isotope enrichment and erratic MS response. The robust labeling ensures that the measured analyte/IS ratio remains constant over time, a critical parameter for long-term study reproducibility and multi-batch analysis [1].

Stability Isotope Exchange Method Robustness

Optimal Procurement and Application Scenarios for Secnidazole-d4


Regulated Bioanalytical Method Validation for ANDA and NDA Submissions

Secnidazole-d4 is the preferred internal standard for developing and validating LC-MS/MS methods intended for Abbreviated New Drug Applications (ANDA) or New Drug Applications (NDA). Its >98% purity and stable +4 Da mass shift ensure compliance with FDA and EMA guidelines for bioanalytical method validation, including requirements for accuracy (±15% of nominal) and precision (≤15% CV). The use of a high-purity SIL-IS like Secnidazole-d4 minimizes the risk of analytical failure during regulatory review.

Pharmacokinetic and Bioequivalence Studies of Secnidazole Formulations

In bioequivalence studies comparing test and reference secnidazole formulations, accurate and precise quantification of plasma concentrations is paramount. Secnidazole-d4 enables reliable determination of key pharmacokinetic parameters such as Cmax (e.g., ~49.63 mg/L) and AUC0-96 (e.g., ~1832 mg·h/L) [1] by effectively correcting for matrix effects and extraction variability in human plasma samples, thereby supporting confident bioequivalence conclusions.

Therapeutic Drug Monitoring (TDM) and Clinical Research

For clinical research studies investigating secnidazole`s long elimination half-life (t1/2 ~29 hours) [2], Secnidazole-d4 provides the analytical robustness required for quantifying drug levels over extended sampling periods. Its consistent performance across multiple analytical batches ensures data integrity in studies evaluating single-dose efficacy or investigating drug-drug interactions involving secnidazole`s metabolic pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Secnidazole-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.